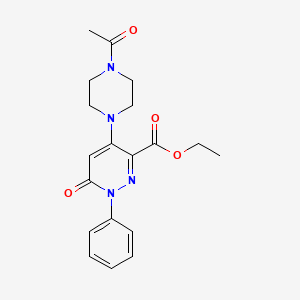
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one is a chemical compound that belongs to the class of synthetic opioids. It is commonly known as DMT or dimethyltryptamine. This compound has been the subject of numerous scientific studies due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one is not fully understood. However, it is believed to act on the serotonin receptors in the brain, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. By binding to this receptor, 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one may alter the activity of certain brain regions, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one has several biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, such as dopamine and serotonin, in the brain. It also has been shown to increase blood pressure and heart rate. Additionally, it has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one in lab experiments is its potency. It has been shown to have a strong effect at low doses, making it a useful tool for studying certain biological processes. However, one limitation is its potential for abuse. Due to its opioid-like effects, it must be handled with caution and in accordance with proper safety protocols.
Future Directions
There are several future directions for research on 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one. One area of interest is its potential use in treating addiction. Further research is needed to determine its efficacy and safety in this context. Additionally, it may have potential as a treatment for certain mental health conditions, such as depression and anxiety. Further research is also needed to better understand its mechanism of action and its effects on the brain. Finally, it may have potential as a tool for studying consciousness and altered states of consciousness.
Synthesis Methods
The synthesis of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one is a complex process that involves several steps. The first step is the reaction of 4-bromobenzaldehyde with 2,4-dimethylpiperazine to form 4-((2,4-Dimethylpiperazin-1-yl)methyl)benzaldehyde. This intermediate is then reacted with piperidine and phenylacetic acid to form the final product, 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one.
Scientific Research Applications
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects. It has also been studied for its potential use in treating addiction, particularly opioid addiction. Additionally, it has been investigated for its potential use in cancer treatment and as a tool for studying consciousness.
properties
IUPAC Name |
1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O/c1-18-16-22(2)14-15-24(18)17-20-10-12-23(13-11-20)21(25)9-8-19-6-4-3-5-7-19/h3-7,18,20H,8-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYKLSMPIMATPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)CCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2899416.png)

![3-Ethyl-1,7-dimethyl-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2899418.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)benzamide](/img/structure/B2899419.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2899420.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2899425.png)


![3-(3-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2899430.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2899432.png)
![Methyl 3-(4-acetylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2899436.png)
![4-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane hydrochloride](/img/structure/B2899437.png)
